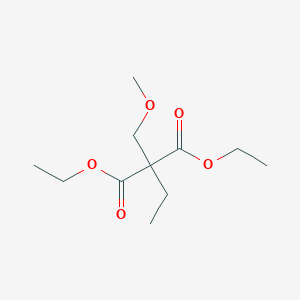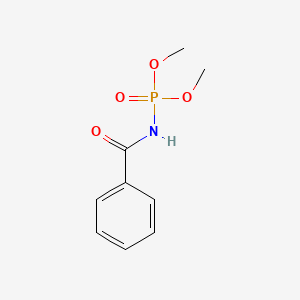
Tribenzylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzylphosphine oxide is an organophosphorus compound with the molecular formula C21H21OP. It is a white crystalline solid that is soluble in organic solvents. This compound is known for its applications in organic synthesis and catalysis.
Méthodes De Préparation
Tribenzylphosphine oxide can be synthesized through various methods. One common synthetic route involves the oxidation of tribenzylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction typically occurs under mild conditions and yields this compound as the primary product .
In industrial settings, this compound is produced using similar oxidation methods, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Tribenzylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to tribenzylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tribenzylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of polymers and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of tribenzylphosphine oxide involves its ability to coordinate with metal ions and participate in redox reactions. It acts as a ligand, forming stable complexes with transition metals. These complexes can then undergo various chemical transformations, making this compound a versatile reagent in catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
Tribenzylphosphine oxide can be compared with other phosphine oxides such as triphenylphosphine oxide and triethylphosphine oxide. While all these compounds share similar chemical properties, this compound is unique in its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in coordination chemistry and catalysis .
Similar compounds include:
- Triphenylphosphine oxide
- Triethylphosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine oxide .
Propriétés
Numéro CAS |
4538-55-0 |
|---|---|
Formule moléculaire |
C21H21OP |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
dibenzylphosphorylmethylbenzene |
InChI |
InChI=1S/C21H21OP/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clé InChI |
RDLZJCXTAYHYHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)









![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)

